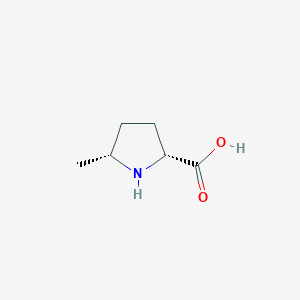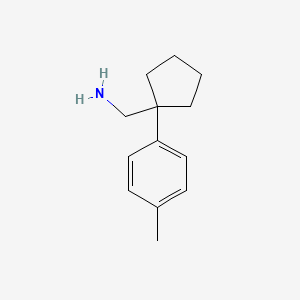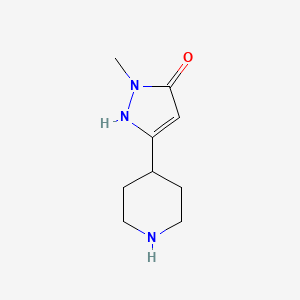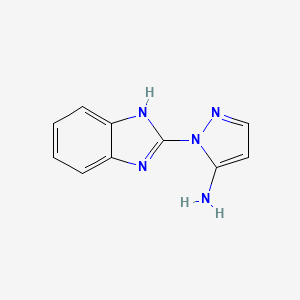![molecular formula C14H27N3O B11742233 [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11742233.png)
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Méthodes De Préparation
The synthesis of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine involves several steps. One common method involves the reaction of 3-methyl-1-propyl-1H-pyrazole with 3-(propan-2-yloxy)propylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran and is carried out at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and acetyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with nitric acid can yield nitro derivatives, while substitution reactions with acetyl chloride can produce acetylated products .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems. In medicine, it may be explored for its potential therapeutic effects, while in industry, it can be used in the production of various chemical products .
Mécanisme D'action
The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole moiety allows it to interact with various enzymes and receptors, potentially modulating their activity . This interaction can lead to changes in cellular processes, which may underlie its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine can be compared with other pyrazole derivatives such as 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid and 1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine . These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications. The unique combination of the pyrazole and propylamine moieties in this compound sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C14H27N3O |
|---|---|
Poids moléculaire |
253.38 g/mol |
Nom IUPAC |
N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C14H27N3O/c1-5-8-17-11-14(13(4)16-17)10-15-7-6-9-18-12(2)3/h11-12,15H,5-10H2,1-4H3 |
Clé InChI |
GVKMEMAICIDGRU-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C(=N1)C)CNCCCOC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(butan-2-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742159.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742163.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742168.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742175.png)
![[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742176.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742180.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742199.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742213.png)

